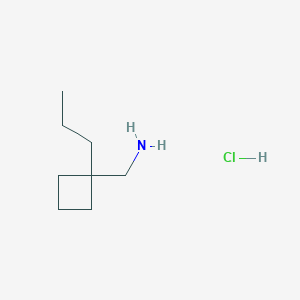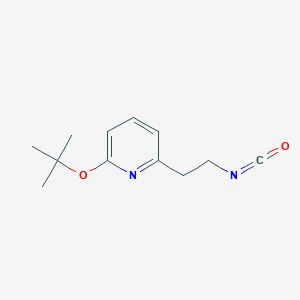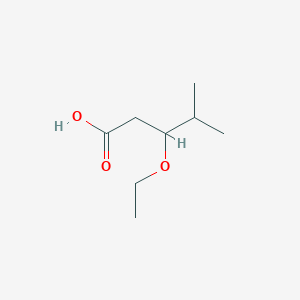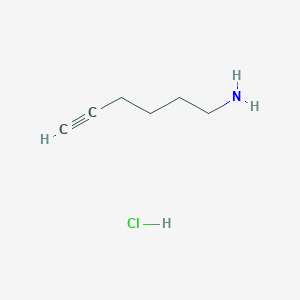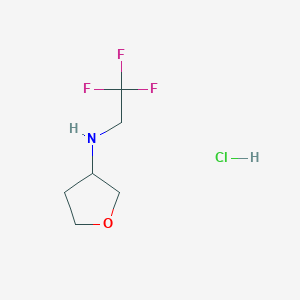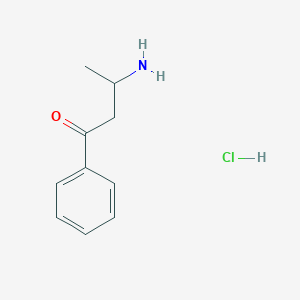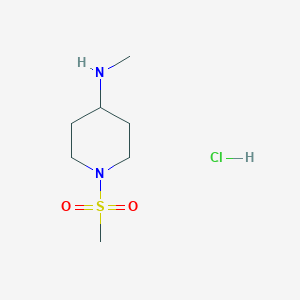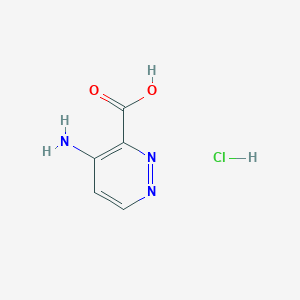
4-Amino-pyridazine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H6ClN3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Mecanismo De Acción
Mode of Action
It is known that pyridazinone derivatives, a class of compounds to which 4-amino-pyridazine-3-carboxylic acid hydrochloride belongs, have diverse pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.
Result of Action
Given the diverse pharmacological activities of pyridazinone derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid precursors. One common method includes the cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions to form the pyridazine ring. The amino group is introduced through subsequent reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro-pyridazine derivatives.
Reduction: Alcohol derivatives of pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-pyridazine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Pyridazine: The parent compound, which lacks the amino and carboxylic acid groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the carboxylic acid.
4-Amino-pyridazine: Similar to 4-Amino-pyridazine-3-carboxylic acid hydrochloride but without the carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the pyridazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
4-aminopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLWLNPTYQBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
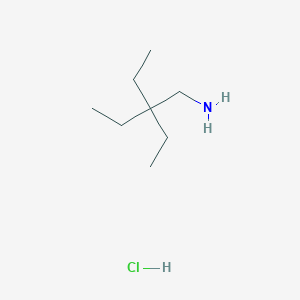
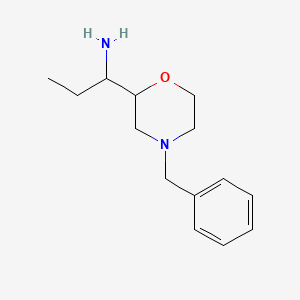

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)
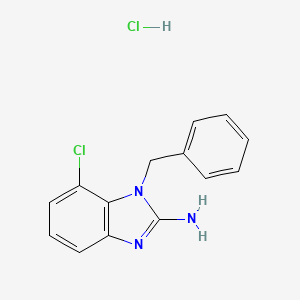
![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)
